molecular formula C7H16ClN B2979562 1,2,2-Trimethylcyclobutan-1-amine;hydrochloride CAS No. 2416233-84-4

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride

Cat. No. B2979562
CAS RN: 2416233-84-4
M. Wt: 149.66
InChI Key: LANXMVFTLJYFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic pathway for 1,2,2-Trimethylcyclobutan-1-amine hydrochloride involves :

Scientific Research Applications

Synthesis and Reactivity

  • N.N-Disubstituted 2-Aminocyclobutanones Formation : 2-Hydroxycyclobutanone reacts with secondary amines to form N.N-disubstituted 2-aminocyclobutanones. This process highlights the utility of cyclobutanone derivatives in synthesizing aminocyclobutanones, potentially relevant for "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" research and applications (Heine & Fischler, 1972).

  • CuH-Catalyzed Hydroamination : The CuH-catalyzed hydroamination of strained trisubstituted alkenes, including cyclobutanones, is important for synthesizing polysubstituted aminocyclobutanes. These findings emphasize the significance of cyclobutane derivatives in medicinal chemistry and drug development (Feng et al., 2019).

Polymerization and Material Science

  • Trimethyl Bicyclobutane-1,2,2-Tricarboxylate Polymerization : The synthesis and polymerization of trimethyl bicyclobutane-1,2,2-tricarboxylate demonstrate the potential of cyclobutane derivatives in creating new polymeric materials. This could relate to the exploration of "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" in material science (Hall & Fischer, 1977).

Medicinal Chemistry and Bioconjugation

  • Synthesis of Protected 2-Aminocyclobutanone : The creation of a protected 2-aminocyclobutanone as a modular synthon opens avenues for synthesizing cyclobutanone-containing lead inhibitors. This illustrates the chemical versatility of cyclobutane derivatives in designing inhibitors for specific biological targets (Mohammad et al., 2020).

  • Mechanism of Amide Formation by Carbodiimide : The study of amide formation mechanisms in aqueous media using carbodiimide underlines the importance of "1,2,2-Trimethylcyclobutan-1-amine;hydrochloride" in bioconjugation reactions. Such insights are crucial for bioconjugate chemistry applications (Nakajima & Ikada, 1995).

Safety and Hazards

1,2,2-Trimethylcyclobutan-1-amine hydrochloride should be handled with care. Standard laboratory safety precautions apply, including the use of appropriate personal protective equipment (PPE). Consult the provided MSDS for detailed safety information.

Future Directions

For more detailed information, you can refer to the provided MSDS . If you have any specific questions or need additional details, feel free to ask!

properties

IUPAC Name

1,2,2-trimethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)4-5-7(6,3)8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSDQWZEXMYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trimethylcyclobutan-1-amine;hydrochloride

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